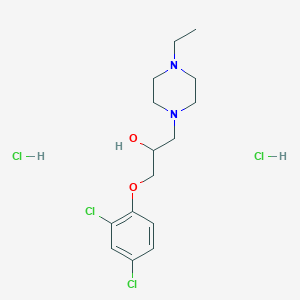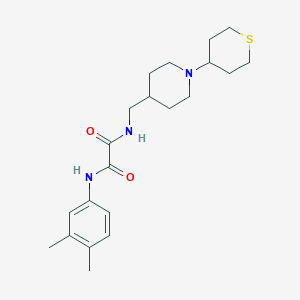![molecular formula C14H15FN2O2S B2651487 tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate CAS No. 1909309-21-2](/img/structure/B2651487.png)
tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate typically involves the reaction of 4-(4-fluorophenyl)-1,3-thiazole-5-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction time: 2-4 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides or sulfones
Reduction: Amines or alcohols
Substitution: Azides or thiols
科学的研究の応用
Chemistry: tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a pharmacophore. It can be used to design and synthesize new drugs with improved efficacy and selectivity.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The thiazole ring and fluorophenyl group play crucial roles in the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
- tert-butyl N-[4-(4-chlorophenyl)-1,3-thiazol-5-yl]carbamate
- tert-butyl N-[4-(4-bromophenyl)-1,3-thiazol-5-yl]carbamate
- tert-butyl N-[4-(4-methylphenyl)-1,3-thiazol-5-yl]carbamate
Comparison:
- The fluorine atom also imparts different electronic properties, affecting the compound’s reactivity and stability.
- The thiazole ring in all these compounds provides a common structural motif that contributes to their biological activity and chemical reactivity.
tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate: is unique due to the presence of the fluorine atom, which can enhance its binding affinity and selectivity compared to its chloro, bromo, and methyl analogs.
特性
IUPAC Name |
tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c1-14(2,3)19-13(18)17-12-11(16-8-20-12)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMQQGVCYBACMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CS1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2651406.png)
![3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2651407.png)
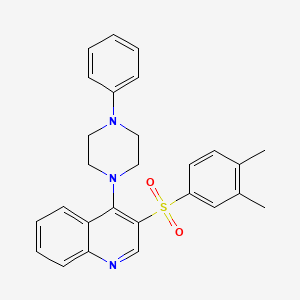
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one](/img/structure/B2651412.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2651413.png)
![4-Cyclobutyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2651415.png)

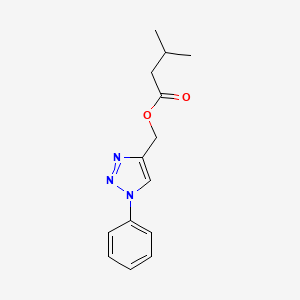
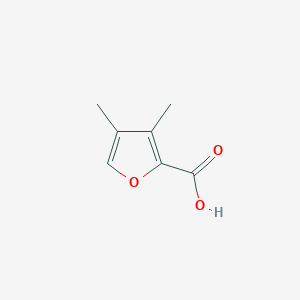
![1-(oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea](/img/structure/B2651423.png)
![N-(2,4-difluorophenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2651424.png)
![N-(1H-INDAZOL-6-YL)-1-[4-(TRIFLUOROMETHYL)-1,3-BENZOTHIAZOL-2-YL]AZETIDINE-3-CARBOXAMIDE](/img/structure/B2651425.png)
